4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
CAS No.: 121717-35-9
Cat. No.: VC2331260
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121717-35-9 |
|---|---|
| Molecular Formula | C12H9N3S |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |
| Standard InChI | InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 |
| Standard InChI Key | IVSNYGRJULLELG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |
| Canonical SMILES | C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |
Introduction
Fundamental Chemical Properties and Structure
4-( Thiazolo[5,4-b]pyridin-2-yl)aniline (CAS No. 121717-35-9) is characterized by a molecular formula of C12H9N3S with a molecular weight of 227.28 g/mol . The compound features a bicyclic thiazolo[5,4-b]pyridine core with an aniline group attached at the 2-position of the thiazole ring. This structural arrangement creates a molecule with multiple nitrogen atoms and a sulfur atom, providing numerous sites for hydrogen bonding and other molecular interactions.
Structural Identification Data
The compound can be identified using the following chemical identifiers:
The structural features of this compound contribute to its potential interactions with biological targets. The thiazole ring, fused with the pyridine ring, forms a rigid planar structure that can participate in π-stacking interactions with aromatic amino acid residues in proteins . Meanwhile, the aniline group can serve as both a hydrogen bond donor and acceptor, enhancing the compound's ability to bind to diverse biological targets.
Physical and Chemical Properties
The physical and chemical properties of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline are essential for understanding its behavior in biological systems and its potential applications in medicinal chemistry.
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically pale yellow to off-white |
| Solubility | Limited solubility in water; better solubility in organic solvents such as DMSO, DMF, and alcohols |
| LogP | Expected to be moderately lipophilic due to the aromatic rings |
Chemical Reactivity
The reactivity of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline is primarily determined by its functional groups:
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The primary amine (-NH2) group of the aniline moiety can participate in nucleophilic substitution reactions and can be modified through various transformations such as acylation, alkylation, and condensation reactions.
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The thiazole ring contains a nucleophilic nitrogen and an electrophilic carbon, allowing for diverse chemical transformations.
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The pyridine ring can undergo electrophilic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom.
Synthesis Methods and Pathways
The synthesis of thiazolo[5,4-b]pyridine derivatives follows several established pathways, which can be adapted for the specific preparation of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline.
Common Synthetic Approaches
Based on the synthesis of related compounds, the preparation of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline likely involves the following key steps:
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Formation of the thiazole ring through cyclization reactions, often involving thioamides or thioureas as key intermediates .
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Construction of the fused pyridine-thiazole system, which can be accomplished through various methods including:
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Introduction of the aniline group at the 2-position of the thiazole ring, which can be achieved through:
Specific Synthetic Route
A plausible synthetic route for 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline could involve:
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Starting with 3-amino-2-chloropyridine and forming the thiazole ring through reaction with potassium thiocyanate
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Further functionalization to introduce the aniline group at the 2-position, possibly through Suzuki-Miyaura coupling with an appropriate boronic acid derivative
This synthetic approach is supported by the methods described for related thiazolopyridine compounds in the literature .
Biological Activities and Pharmacological Properties
Thiazolo[5,4-b]pyridine derivatives, including compounds structurally similar to 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline, have demonstrated a wide range of biological activities. While specific data for 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline itself may be limited, the activities of closely related compounds provide valuable insights.
Kinase Inhibitory Activity
Thiazolo[5,4-b]pyridine derivatives have shown significant activity as kinase inhibitors, particularly against phosphoinositide 3-kinase (PI3K). A study identified novel thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors, with some compounds exhibiting IC50 values in the nanomolar range . For example, compound 19a from this series demonstrated highly potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with IC50 values of 3.4 nM, 1.8 nM, and 2.5 nM, respectively .
c-KIT Inhibitory Activity
Recent research has identified thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors capable of overcoming imatinib resistance . This finding is particularly significant for the development of alternative treatments for gastrointestinal stromal tumors (GISTs) and certain leukemias where c-KIT mutations play a critical role.
Other Biological Activities
Based on the properties of structurally similar compounds, 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline may exhibit:
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Antibacterial and antifungal properties
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Anti-inflammatory activity
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Potential anticancer effects through various mechanisms including kinase inhibition
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Possible neurological activities
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives provides insights into how structural modifications might affect the biological activity of 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline.
Key Structural Features Influencing Activity
Several structural elements of thiazolo[5,4-b]pyridine derivatives have been identified as critical for their biological activities:
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The thiazolo[5,4-b]pyridine scaffold serves as a hinge-binding motif in PI3K kinase inhibitors, with the nitrogen atoms forming hydrogen bonds with key residues in the ATP-binding pocket .
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Substitution at the 2-position of the thiazole ring (where the aniline group is located in our compound of interest) significantly influences biological activity and selectivity.
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The aniline group can participate in hydrogen bonding interactions with target proteins, contributing to both potency and selectivity.
Comparison with Related Compounds
The table below compares 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline with structurally related compounds:
Recent Research and Future Directions
Recent research on thiazolo[5,4-b]pyridine derivatives has focused on expanding their applications and improving their pharmacological properties.
Recent Studies
Recent studies have identified thiazolo[5,4-b]pyridine derivatives as:
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Potent and selective PI3K inhibitors with nanomolar IC50 values, demonstrating their potential in cancer treatment .
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Novel c-KIT inhibitors capable of overcoming imatinib resistance, opening new avenues for treating resistant cancers .
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Compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties, highlighting their versatility as potential therapeutic agents.
Future Research Directions
Future research on 4-( Thiazolo[5,4-b]pyridin-2-yl)aniline and related compounds may focus on:
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Structure optimization to enhance potency, selectivity, and pharmacokinetic properties.
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Exploration of additional biological targets and activities beyond those currently known.
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Development of dual-target or multi-target inhibitors by combining the thiazolo[5,4-b]pyridine scaffold with other pharmacophores.
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Investigation of potential synergistic effects when used in combination with established therapies.
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Detailed mechanistic studies to better understand how these compounds interact with their biological targets.
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